molecular formula C11H17FN4O B2499185 1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine CAS No. 2101197-11-7

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Cat. No.: B2499185
CAS No.: 2101197-11-7
M. Wt: 240.282
InChI Key: MPJUWXHPLKATME-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic compound with a unique structure that combines a pyrazole ring with a piperidine moiety and a fluoroethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.

    Attachment of the piperidine moiety: The final step involves the acylation of the pyrazole ring with a piperidine derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols or amines.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an anti-inflammatory, analgesic, or anticancer agent.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins or signaling pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism of action of 1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine depends on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific signaling cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-amine: This compound shares the fluoroethyl and piperidine moieties but differs in the core structure.

    2-chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one: This compound has a similar piperidine and fluoroethyl group but includes a chloro substituent and a different core structure.

    2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol: This compound also contains the fluoroethyl and piperidine groups but has an alcohol functional group instead of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Biological Activity

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a piperidinyl carbonyl group and a fluorinated ethyl chain. The presence of these functional groups is critical for its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Inhibition of Protein Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression and inflammation .
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as IL-1β, which is significant in conditions like rheumatoid arthritis and other inflammatory diseases .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the following table:

Activity IC50 Value Reference
Inhibition of IL-1β release19.4 ± 0.4% at 10 µM
Anti-pyroptotic activity24.9 ± 6.3%
Selective PI3K inhibitionIC50 = 14 nM

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • NLRP3 Inhibition : A study highlighted that pyrazole derivatives could effectively inhibit NLRP3 inflammasome activation, suggesting their role in treating inflammatory diseases by reducing pyroptosis and IL-1β release .
  • Cancer Models : In preclinical models, compounds with similar structures have demonstrated efficacy against various cancer types by targeting PI3K pathways, which are often dysregulated in tumors .

Properties

IUPAC Name

[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O/c12-4-7-16-8-9(13)10(14-16)11(17)15-5-2-1-3-6-15/h8H,1-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJUWXHPLKATME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C=C2N)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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